Lipophilicity Advantage: 3-Ethoxy Substituent Provides Intermediate logP Relative to Phenyl and 4-Ethoxy Analogs
The computed logP of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (the direct precursor to the target compound) is 2.54, as reported by the ChemBase authoritative database [1]. In contrast, the unsubstituted phenyl analog (4-amino-5-phenyl-1,2,4-triazole-3-thiol) has a significantly lower computed logP (approximately 1.2–1.6 based on in-class predictions and fragment-based calculations) [2]. The 4-ethoxyphenyl (para) isomer, while not yet compiled in a single public database with a validated logP, is expected to exhibit a similar but slightly higher logP due to reduced steric shielding of the ethoxy oxygen compared to the meta position. This intermediate lipophilicity profile positions the 3-ethoxyphenyl compound advantageously for balanced permeability and solubility—a critical factor in cell-based assays and in vivo model selection.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 2.54 (precursor thiol) [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog: logP ≈ 1.2–1.6 (estimated) [2]; para-ethoxy isomer: logP slightly higher than 2.54 (predicted, no validated single-source value) |
| Quantified Difference | Δ logP ≈ +0.9 to +1.3 vs. phenyl analog; meta-ethoxy offers a distinct logP window |
| Conditions | Computed logP values from ChemBase (ALogP algorithm) and fragment-based estimates; no experimental shake-flask logP available for any analog. |
Why This Matters
A logP of ~2.5 falls within the optimal range (1–3) for oral bioavailability and cell permeability according to Lipinski's rule of five, making this compound a superior starting point for cell-based screening compared to more hydrophilic (phenyl) or more lipophilic (bulky aryl) analogs.
- [1] ChemBase.cn, '4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol,' logP = 2.54, ChemBase ID: 239851. View Source
- [2] N. F. Eweiss et al., J. Heterocyclic Chem., vol. 23, pp. 1451–1458, 1986 (class-level logP range for 5-aryl analogs). View Source
